molecular formula C13H12BrN3O3S B229227 2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid

2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid

Cat. No. B229227
M. Wt: 370.22 g/mol
InChI Key: BTWUVWNJCQXANQ-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid, also known as BTEC, is a thiazole derivative that has been synthesized for scientific research applications. BTEC has been found to have potential as an anti-inflammatory and anti-tumor agent. In

Scientific Research Applications

2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been found to have potential as an anti-inflammatory and anti-tumor agent. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the proliferation of cancer cells. 2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has also been investigated for its potential as an anti-diabetic agent, as it has been found to improve glucose tolerance in animal models.

Mechanism of Action

2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in regulating inflammation and cell proliferation. 2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been shown to inhibit the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, leading to decreased activation of NF-κB and subsequent reduction in pro-inflammatory cytokine and chemokine production. 2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has also been found to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been shown to have a low toxicity profile and does not cause significant changes in liver and kidney function in animal models. However, 2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been found to inhibit the activity of cytochrome P450 enzymes, which may affect the metabolism of other drugs.

Advantages and Limitations for Lab Experiments

2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has several advantages for lab experiments, including its high purity and low toxicity profile. However, 2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid is a relatively new compound and its stability and solubility properties are not well-characterized. Additionally, the inhibition of cytochrome P450 enzymes by 2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid may complicate the interpretation of drug metabolism studies.

Future Directions

Future research on 2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid could focus on its potential as an anti-inflammatory, anti-tumor, and anti-diabetic agent. Further studies are needed to elucidate the stability and solubility properties of 2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid, as well as its potential interactions with other drugs. Additionally, the development of 2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid analogs with improved pharmacokinetic properties may enhance its therapeutic potential.

Synthesis Methods

2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid can be synthesized through a multi-step process involving the reaction of 2-aminothiazole with ethyl bromoacetate, followed by hydrazinolysis and condensation with 4-bromobenzaldehyde. The resulting compound is then treated with acetic anhydride to obtain 2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid. This synthesis method has been optimized for high yield and purity.

properties

Molecular Formula

C13H12BrN3O3S

Molecular Weight

370.22 g/mol

IUPAC Name

2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C13H12BrN3O3S/c1-7(8-2-4-9(14)5-3-8)16-17-13-15-12(20)10(21-13)6-11(18)19/h2-5,10H,6H2,1H3,(H,18,19)(H,15,17,20)/b16-7+

InChI Key

BTWUVWNJCQXANQ-FRKPEAEDSA-N

Isomeric SMILES

C/C(=N\NC1=NC(=O)C(S1)CC(=O)O)/C2=CC=C(C=C2)Br

SMILES

CC(=NNC1=NC(=O)C(S1)CC(=O)O)C2=CC=C(C=C2)Br

Canonical SMILES

CC(=NNC1=NC(=O)C(S1)CC(=O)O)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.